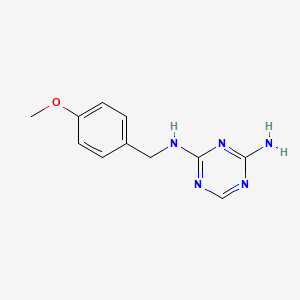

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine

Description

Properties

CAS No. |

38164-19-1 |

|---|---|

Molecular Formula |

C11H13N5O |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C11H13N5O/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16) |

InChI Key |

MUYBVGXUPMNFIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted One-Pot Synthesis

A modern and efficient approach to synthesizing 6,N2-diaryl-1,3,5-triazine-2,4-diamines, including compounds structurally related to N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine, involves microwave-assisted one-pot synthesis. This method utilizes a three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid under microwave irradiation. The process proceeds through intermediate formation followed by base treatment to induce Dimroth rearrangement, spontaneous dehydrogenation, and aromatization, affording the target triazine derivatives in good yields.

- Reactants: Cyanoguanidine, 4-methoxybenzaldehyde (as the aromatic aldehyde), and appropriate arylamine.

- Conditions: Microwave irradiation accelerates the reaction, typically at controlled temperature and time parameters.

- Mechanism: Initial condensation to intermediates, base-induced rearrangement, and aromatization.

- Advantages: High atom economy, short reaction times, and simplified work-up procedures.

This method has been validated for a broad range of 6,N2-diaryl-1,3,5-triazine-2,4-diamines with yields typically ranging from moderate to high (exact yields for the 4-methoxybenzyl derivative are context-dependent but generally favorable).

Stepwise Nucleophilic Aromatic Substitution on Cyanuric Chloride

Another classical and widely employed synthetic route involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This method allows for selective substitution at the 2, 4, and 6 positions of the triazine ring, enabling the introduction of various substituents including the 4-methoxybenzyl group.

- First substitution: Cyanuric chloride is reacted with 4-methoxybenzylamine (or related nucleophile) in acetone at low temperature (0–5°C) to selectively substitute one chlorine atom, forming 2-substituted-4,6-dichloro-1,3,5-triazine derivatives.

- Second substitution: The intermediate is further reacted with a second nucleophile under mild conditions at room temperature to substitute a second chlorine atom, yielding 2,4-disubstituted-6-chloro derivatives.

- Third substitution: The final chlorine is replaced by refluxing with the third nucleophile in 1,4-dioxane at 60–65°C in the presence of sodium carbonate, affording the trisubstituted triazine derivatives.

Example Data Table for Substitution Steps:

| Step | Reactant | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1 | Cyanuric chloride + 4-methoxybenzylamine | Acetone, 0–5°C, 2 h | 2-substituted-4,6-dichloro-triazine | 75–85 |

| 2 | Intermediate + second amine | Acetone, RT, 3 h | 2,4-disubstituted-6-chloro-triazine | 70–80 |

| 3 | Intermediate + third amine | 1,4-dioxane, reflux 6–8 h | 2,4,6-trisubstituted triazine | 65–80 |

This method is robust and allows for structural diversification but requires careful temperature control and neutralization of hydrochloric acid evolved during the reaction.

One-Pot Three-Component Reaction Using Cyanamide

A related efficient synthetic route involves a one-pot three-component reaction of cyanamide, aromatic aldehydes, and amines under microwave or conventional heating. For example, reacting cyanamide with 4-methoxybenzaldehyde and an appropriate amine in pyridine under microwave irradiation at 120 °C for approximately 12 minutes yields the desired N2-substituted triazine-2,4-diamine derivatives.

- Mix cyanamide (2 mmol), 4-methoxybenzaldehyde (1 mmol), and the amine (1 mmol) in pyridine (10 mL).

- Heat under microwave irradiation at 120 °C for 12 minutes.

- Remove solvent under reduced pressure.

- Isolate product by filtration and recrystallization from dimethylformamide.

This method is noted for its high atom economy, short reaction times, and excellent yields, making it suitable for rapid synthesis of diverse N2-substituted 1,3,5-triazine-2,4-diamines.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Type | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-Assisted One-Pot | Three-component reaction with Dimroth rearrangement | Cyanoguanidine, aromatic aldehyde, arylamine, HCl | Microwave irradiation, acid/base treatment | Fast, high yield, simple work-up | Requires microwave equipment |

| Stepwise Nucleophilic Aromatic Substitution | Sequential substitution on cyanuric chloride | Cyanuric chloride, 4-methoxybenzylamine, other amines | Low temperature to reflux, base neutralization | High selectivity, structural diversity | Multi-step, temperature sensitive |

| One-Pot Three-Component in Pyridine | Condensation under microwave heating | Cyanamide, aromatic aldehyde, amine | Microwave heating at 120 °C, 12 min | Efficient, high atom economy, short time | Requires pyridine solvent, microwave |

Research Findings and Notes

- Microwave-assisted methods have been increasingly favored for their efficiency and environmental benefits, reducing reaction times from hours to minutes while maintaining or improving yields.

- The Dimroth rearrangement step is crucial in some synthetic routes to achieve the final aromatic triazine structure.

- The stepwise substitution on cyanuric chloride remains a classical approach, especially when precise control over substitution pattern is needed, but it involves handling corrosive intermediates and requires careful pH control.

- The choice of solvent and base significantly influences the reaction outcome, with acetone and sodium carbonate commonly used in substitution reactions, while pyridine is preferred in one-pot microwave syntheses.

- Characterization of the products typically involves infrared spectroscopy, nuclear magnetic resonance (proton and carbon), and elemental analysis to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine and its derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds within this class selectively target triple-negative breast cancer cells (MDA-MB231) while sparing normal breast cells. The mechanism primarily involves inducing apoptosis in cancer cells, as evidenced by morphological changes observed through fluorescence microscopy .

Case Studies

- A study evaluating a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated that specific substitutions on the triazine ring significantly enhance anticancer potency. For example, the presence of a 3,4,5-trimethoxyphenyl moiety resulted in a notable increase in activity against MDA-MB231 cells, with some derivatives showing GI50 values as low as 1 nM .

| Compound | Structure | GI50 (nM) | Target Cell Line |

|---|---|---|---|

| Compound 18 | 3,4,5-trimethoxyphenyl | 1 | MDA-MB231 |

| Compound 16 | Para-chloro substitution | 10 | MDA-MB231 |

| Methotrexate | N/A | 10 | MDA-MB231 |

Inhibition of Enzymatic Activity

Targeting Dihydrofolate Reductase

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. In studies involving various derivatives of triazine-2,4-diamines, certain compounds demonstrated superior inhibitory activity compared to standard inhibitors. The best-performing derivative showed an IC50 value significantly lower than that of traditional DHFR inhibitors .

Structure-Activity Relationship Studies

Importance of Substituents

The biological activity of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is heavily influenced by the nature and position of substituents on the triazine ring. Research has highlighted that modifications at specific positions can lead to drastic changes in potency. For instance:

- Moving a methoxy group from the ortho to para position resulted in a 200-fold increase in antiproliferative activity .

- The introduction of alkyl groups or halogens at defined positions can enhance binding affinity and selectivity towards cancer cell lines .

Potential Therapeutic Applications

Given its promising anticancer properties and inhibitory effects on critical enzymes like DHFR, N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is being explored for various therapeutic applications:

- Cancer Treatment : As a lead compound for developing new anticancer agents targeting triple-negative breast cancer.

- Enzyme Inhibition : As a scaffold for designing selective inhibitors for DHFR and potentially other enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxybenzyl group enhances its binding affinity and selectivity. The triazine ring can interact with nucleophilic sites on the target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher melting points (202–204°C), likely due to increased molecular symmetry and intermolecular interactions.

Yield Variability : Syntheses of diaryl-substituted triazines (e.g., compound 8 in ) show moderate yields (41–50%), while chloromethyl derivatives (e.g., ) often require optimized reaction conditions due to steric and electronic challenges.

Biological Activity

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its antiproliferative effects against cancer cells and its potential as an antibacterial agent.

Overview of Triazine Compounds

Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. The 1,3,5-triazine derivatives, particularly those with diaminomethyl substitutions, have been studied for their pharmacological properties. Research indicates that these compounds exhibit a wide range of biological activities including:

- Anticancer : Inhibition of tumor cell proliferation.

- Antibacterial : Potential to inhibit bacterial growth.

- Antiviral : Activity against various viruses.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine against various cancer cell lines. The compound was evaluated alongside other triazine derivatives for its efficacy in inhibiting the growth of breast cancer cells.

Case Studies and Findings

- Breast Cancer Cell Lines :

- In a study evaluating several triazine derivatives, N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine showed significant antiproliferative activity against the MDA-MB231 breast cancer cell line. The compound achieved a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to leading chemotherapeutic agents like methotrexate and nilotinib .

- The mechanism of action was primarily through apoptosis induction, as indicated by morphological changes observed in treated cells .

| Compound | GI50 (nM) | Mechanism of Action |

|---|---|---|

| N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine | 1 | Apoptosis |

| Methotrexate | 10 | Antimetabolite |

| Nilotinib | 40 | Tyrosine kinase inhibitor |

- Structure-Activity Relationship (SAR) :

- Modifications to the triazine structure significantly impacted biological activity. For instance, substituting different groups at specific positions on the triazine ring altered the compound's potency against cancer cells. The presence of methoxy groups at the para position enhanced cytotoxicity compared to ortho or meta substitutions .

Antibacterial Activity

In addition to anticancer properties, N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine has been investigated for its antibacterial potential. Studies have shown that certain triazines can inhibit key bacterial enzymes such as dihydrofolate reductase (DHFR), which is critical for bacterial survival.

Key Findings

- Triazines with specific substitutions demonstrated effective inhibition of E. coli DHFR with IC50 values indicating strong binding affinity . This suggests that N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine could serve as a lead compound for developing new antibacterial agents.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine | 0.5 | Dihydrofolate reductase (DHFR) |

| NSC120927 | 0.01 | Dihydrofolate reductase (DHFR) |

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves multi-step nucleophilic substitution reactions on a triazine core. Key steps include:

- Reacting cyanuric chloride with 4-methoxybenzylamine under controlled conditions (0–5°C, polar aprotic solvents like DMF) to introduce the methoxybenzyl group at the N2 position .

- Subsequent substitution at the N4 position with amines (e.g., aryl or alkyl amines) under reflux in ethanol/water mixtures.

Critical parameters affecting yield (reported 30–58% for analogs) include:

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for verifying substituent positions. For example, the methoxybenzyl group’s protons appear as a singlet at δ ~3.8 ppm (OCH₃), while aromatic protons resonate between δ 6.5–7.5 ppm .

- X-ray Crystallography : Resolves the triazine ring’s planar geometry and substituent orientations. For example, the title compound’s analog (6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine) showed a dihedral angle of 15.2° between the triazine and methoxyphenyl groups .

Advanced Research Questions

Q. How do structural modifications at the N2 and N4 positions influence biological activity?

- N2 Substitution : Methoxybenzyl groups enhance lipophilicity, improving membrane permeability. For antiproliferative activity, analogs with electron-withdrawing groups (e.g., 4-fluorophenyl at N4) showed IC₅₀ values <10 µM in cancer cell lines .

- N4 Substitution : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) disrupt DNA intercalation, reducing efficacy. Systematic SAR studies using 3D-QSAR models identified steric and electrostatic fields as critical for activity .

Q. How can QSAR modeling guide the design of novel triazine-diamine derivatives?

- Descriptor Selection : Use steric (e.g., molar refractivity), electronic (Hammett constants), and topological (Wiener index) descriptors to correlate structure with activity .

- Validation : Cross-validate models using leave-one-out or k-fold methods. For example, a 3D-QSAR model for antiproliferative triazines achieved a q² > 0.6 and R² > 0.9, highlighting the importance of hydrophobic interactions .

Q. What computational strategies optimize reaction pathways for synthesizing triazine derivatives?

- Quantum Chemical Calculations : Transition state analysis (e.g., DFT) identifies energy barriers for nucleophilic substitutions. For example, morpholino group substitutions require lower activation energy (~25 kcal/mol) compared to aryl amines .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., NaHCO₃ for pH control) .

Q. How can researchers resolve contradictions in reported synthetic yields for triazine-diamine analogs?

Q. What role does crystallography play in understanding the solid-state behavior of this compound?

- Packing Analysis : Hydrogen bonding (N–H···N) between triazine rings and amine groups stabilizes the crystal lattice. For example, N–H···N distances of 2.8–3.0 Å were observed in analogs .

- Polymorphism Screening : Varying crystallization solvents (methanol vs. ethanol) can induce different polymorphs, impacting solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.